An In-depth Technical Guide on the Chemical Properties and Applications of Ethyl 2-ethoxy-2-iminoacetate
An In-depth Technical Guide on the Chemical Properties and Applications of Ethyl 2-ethoxy-2-iminoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-ethoxy-2-iminoacetate is a versatile reagent and key building block in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and its use in the synthesis of 1,2,4-triazoles and pyrimidines are presented. Furthermore, this guide explores its application in the development of kinase inhibitors, highlighting a relevant signaling pathway.
Chemical and Physical Properties
Ethyl 2-ethoxy-2-iminoacetate is a liquid at room temperature. It is characterized by the presence of an imino group, an ester, and an ether functionality, which contribute to its reactivity.[1] Proper handling and storage are crucial; it should be stored in a dark place under an inert atmosphere and at low temperatures (-20°C).[1]
Table 1: Chemical and Physical Properties of Ethyl 2-ethoxy-2-iminoacetate
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₃ | [1][2] |
| Molecular Weight | 145.16 g/mol | [1][2] |
| CAS Number | 816-27-3 | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.042 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.426 | [1][2] |
| Boiling Point | 151.07 °C at 760 mmHg (Predicted) | [3] |
| Flash Point | 72.4 °C (162.3 °F) | [2] |
| Solubility | Soluble in organic solvents such as ethanol and ether; less soluble in water.[1] | |
| InChI | 1S/C6H11NO3/c1-3-9-5(7)6(8)10-4-2/h7H,3-4H2,1-2H3 | [1][2] |
| InChI Key | DSHWMBCJDOGPTB-UHFFFAOYSA-N | [2] |
| SMILES | N=C(OCC)C(=O)OCC | [2] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show triplets and quartets corresponding to the two ethoxy groups. The chemical shifts would be characteristic of protons on carbons adjacent to oxygen atoms. A broad singlet for the N-H proton of the imino group is also anticipated.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two methyl carbons and two methylene carbons of the ethoxy groups, as well as signals for the carbonyl carbon and the imino carbon.
-
FT-IR: The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretch of the imino group (around 3300 cm⁻¹), C=N stretch (around 1650 cm⁻¹), and a strong C=O stretch for the ester group (around 1735 cm⁻¹). C-O stretching bands for the ether and ester groups would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of ethoxy and ethyl groups.
Synthesis of Ethyl 2-ethoxy-2-iminoacetate
The synthesis of Ethyl 2-ethoxy-2-iminoacetate is typically achieved through a Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester.[4] In this case, ethyl cyanoformate reacts with ethanol in the presence of a base.[1]
Experimental Protocol: Synthesis via Pinner Reaction
Materials:
-
Ethyl cyanoformate
-
Anhydrous ethanol
-
Sodium ethoxide or potassium carbonate[1]
-
Anhydrous diethyl ether
-
Anhydrous solvent for reaction (e.g., dichloromethane)
Procedure:
-
A solution of ethyl cyanoformate in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
A solution of sodium ethoxide in anhydrous ethanol is added dropwise to the cooled solution of ethyl cyanoformate with continuous stirring. The molar ratio of ethanol to ethyl cyanoformate should be at least 1:1.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours (typically 8-10 hours).[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield crude Ethyl 2-ethoxy-2-iminoacetate, which can be further purified by vacuum distillation.
Reactivity and Applications in Heterocyclic Synthesis
The electrophilic nature of the imino and carbonyl carbons makes Ethyl 2-ethoxy-2-iminoacetate a valuable precursor for the synthesis of various nitrogen-containing heterocycles. It readily reacts with dinucleophiles in cyclocondensation reactions.
Synthesis of 1,2,4-Triazoles
Ethyl 2-ethoxy-2-iminoacetate is a key starting material for the synthesis of 5-substituted 1H-1,2,4-triazole-3-carboxylates.[1] The reaction typically proceeds through the formation of an N-acylamidrazone intermediate by reacting with a carboxylic acid hydrazide.
Materials:
-
Ethyl 2-ethoxy-2-iminoacetate
-
Substituted carboxylic acid hydrazide
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
A solution of Ethyl 2-ethoxy-2-iminoacetate (1 equivalent) and a substituted carboxylic acid hydrazide (1 equivalent) in ethanol is prepared.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for several hours (e.g., 8 hours).[5]
-
Upon cooling, the triazole product often precipitates from the solution.
-
The solid is collected by filtration, washed with cold ethanol, and can be recrystallized from a suitable solvent to afford the pure 3-substituted-1,2,4-triazole.
Synthesis of Pyrimidines
Pyrimidines, another important class of heterocycles in medicinal chemistry, can also be synthesized using Ethyl 2-ethoxy-2-iminoacetate. The reaction involves condensation with a suitable three-carbon synthon bearing two nucleophilic centers, such as an amidine or a related derivative.
Materials:
-
Ethyl 2-ethoxy-2-iminoacetate
-
Amidine hydrochloride (or other suitable 1,3-dinucleophile)
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
Sodium metal is dissolved in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
The amidine hydrochloride is added to the sodium ethoxide solution and stirred.
-
Ethyl 2-ethoxy-2-iminoacetate is added to the reaction mixture.
-
The mixture is refluxed for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is treated with water, and the pH is adjusted to neutral.
-
The precipitated pyrimidine derivative is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization.
Application in Drug Development: Kinase Inhibitors
The heterocyclic scaffolds derived from Ethyl 2-ethoxy-2-iminoacetate are prevalent in many biologically active molecules, including kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, particularly cancer. Small molecule kinase inhibitors are a major class of targeted cancer therapeutics.
While a direct signaling pathway for a drug derived specifically from Ethyl 2-ethoxy-2-iminoacetate is not explicitly detailed in the provided search results, its utility as a precursor for kinase inhibitors allows us to illustrate a representative pathway targeted by such compounds. For instance, many kinase inhibitors target the JAK-STAT signaling pathway, which is critical for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.
Representative Signaling Pathway: JAK-STAT Pathway Inhibition
The JAK-STAT (Janus kinase - Signal Transducer and Activator of Transcription) pathway is a key signaling cascade for a wide array of cytokines and growth factors. Its aberrant activation is a hallmark of various cancers and autoimmune disorders.
Workflow of the JAK-STAT Pathway:
-
Ligand Binding: A cytokine binds to its specific receptor on the cell surface.
-
Receptor Dimerization and JAK Activation: This binding induces dimerization of the receptor chains, bringing the associated JAKs into close proximity. The JAKs then phosphorylate and activate each other.
-
STAT Phosphorylation: The activated JAKs phosphorylate specific tyrosine residues on the intracellular domain of the receptor.
-
STAT Dimerization and Nuclear Translocation: STAT proteins, which are present in the cytoplasm, are recruited to these phosphorylated sites and are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These genes are often involved in cell proliferation, differentiation, and survival.
A kinase inhibitor synthesized from a pyrimidine or triazole scaffold (derivable from Ethyl 2-ethoxy-2-iminoacetate) can be designed to bind to the ATP-binding site of the JAK kinase, preventing the phosphorylation and activation of the STAT proteins. This effectively blocks the downstream signaling cascade and inhibits the expression of target genes, leading to a therapeutic effect.
Conclusion
Ethyl 2-ethoxy-2-iminoacetate is a valuable and versatile building block in organic synthesis. Its unique chemical structure allows for the efficient construction of a variety of heterocyclic systems that are of high interest in drug discovery and development. The methodologies presented in this guide provide a framework for its synthesis and application, particularly in the generation of potential therapeutic agents such as kinase inhibitors. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel synthetic routes and new classes of biologically active molecules.
